4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine
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Overview
Description
Preparation Methods
The synthesis of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylimidazole and thiomorpholine.
Sulfonylation: The 1,2-dimethylimidazole undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Cyclization: The sulfonylated intermediate is then reacted with thiomorpholine under specific conditions to form the final product.
Chemical Reactions Analysis
4-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, affecting the activity of enzymes and altering biological pathways .
Comparison with Similar Compounds
Similar compounds to 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine include:
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride: Similar structure but with a chloride group instead of thiomorpholine.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another imidazole derivative with different substituents.
The uniqueness of this compound lies in its combination of the sulfonyl group and thiomorpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S2/c1-8-10-9(7-11(8)2)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNZWVFGBJPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436086-32-6 |
Source
|
Record name | 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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